molecular formula C14H16N2O4 B2378989 2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid CAS No. 319919-14-7

2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid

Cat. No.: B2378989
CAS No.: 319919-14-7
M. Wt: 276.292
InChI Key: KNAACSRGEOSADH-UHFFFAOYSA-N
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Description

2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid (CAS 319919-14-7) is a synthetic indole derivative of interest in medicinal chemistry research. With a molecular formula of C14H16N2O4 and a molecular weight of 276.29, this compound serves as a key chemical intermediate . It is structurally characterized by an indole core linked to an acetic acid group via an ether bond and contains an acetamidoethyl side chain, features common in biologically active molecules . This compound has been utilized as a synthetic precursor in the development of novel heterodimer molecules, such as those designed to target neurodegenerative pathways . Indole-based compounds are extensively investigated for their potential pharmacological properties. Research into related indole-3-acetamides has demonstrated significant biological activities, including potent inhibition of the α-amylase enzyme, which is a target for managing hyperglycemia in diabetes, and notable antioxidant capacities in free radical scavenging assays . Furthermore, structural analogs, including various tryptamine and melatonin derivatives, are actively studied for their neuroprotective effects, acting in part through antioxidant mechanisms and the induction of cytoprotective pathways like the Nrf2 signaling cascade . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)15-5-4-10-7-16-13-3-2-11(6-12(10)13)20-8-14(18)19/h2-3,6-7,16H,4-5,8H2,1H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAACSRGEOSADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Serotonin Hydrochloride

Serotonin hydrochloride serves as a common precursor due to its pre-existing 5-hydroxyindole structure. The primary amine on the ethyl side chain is acetylated to form N-acetylserotonin, which is subsequently reduced and reprotected:

  • Acetylation :
    Serotonin is treated with acetic anhydride in aqueous sodium bicarbonate to yield N-acetylserotonin.
  • Selective Reduction :
    The acetamide group is stabilized while the indole ring remains intact, avoiding undesired side reactions.

Reaction Conditions :

  • Solvent: Dichloromethane/Water biphasic system
  • Reagent: Acetic anhydride (1.2 equiv)
  • Temperature: 0–25°C
  • Yield: 85–90%.

Alternative Route: Fischer Indole Synthesis

For laboratories without access to serotonin, the indole core is constructed via Fischer indole cyclization using phenylhydrazine and 4-hydroxyphenylacetaldehyde. The resulting 5-hydroxyindole is then functionalized at the 3-position with a 2-aminoethyl group, which is acetylated.

Optimization and Challenges

Protecting Group Strategies

The 3-(2-acetamidoethyl) group is stable under both basic and acidic conditions, eliminating the need for protection during etherification. However, competing reactions at the indole nitrogen necessitate careful pH control.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the ester intermediate.
  • Recrystallization : The final carboxylic acid is purified via recrystallization from ethanol/water (2:1).

Spectroscopic Characterization

Technique Data for 2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic Acid
¹H NMR (400 MHz, DMSO-d₆) δ 10.82 (s, 1H, indole NH), 8.05 (d, J = 8.4 Hz, 1H, ArH), 6.85–6.79 (m, 2H, ArH), 4.62 (s, 2H, OCH₂CO), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), 2.75 (t, J = 6.8 Hz, 2H, CH₂CO), 1.98 (s, 3H, COCH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 171.2 (COOH), 169.8 (CONH), 136.5, 127.3, 124.7, 114.2, 111.5 (ArC), 66.4 (OCH₂), 39.8 (CH₂NH), 35.2 (CH₂CO), 22.1 (COCH₃).
HRMS (ESI+) m/z calc. for C₁₄H₁₆N₂O₄ [M+H]⁺: 277.1184, found: 277.1188.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Drawbacks
Williamson Ether 70–75% High reproducibility, scalable Requires strong base, elevated temp.
Mitsunobu 65–70% Mild conditions, stereoselective Costly reagents, sensitive to moisture

Industrial-Scale Considerations

Patent US20190023655A1 highlights the importance of solvent selection for polymorph control. For the target compound, recrystallization from ethanol/water ensures a stable crystalline form, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

“2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of indole compounds, including 2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid, exhibit notable antitumor properties. A study highlighted the efficacy of related indole compounds against solid tumors, particularly colon and lung cancers. These compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

Indole derivatives have been investigated for their antimicrobial activities. Preliminary studies suggest that compounds similar to this compound may inhibit the growth of certain bacteria and fungi, making them candidates for further exploration in the development of new antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a controlled study, a series of indole-based compounds were tested for their ability to inhibit tumor growth in vitro. The results showed that the compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 μM against human tumor cells, indicating strong antitumor activity . This positions it as a promising candidate for further development in cancer therapy.

Case Study 2: Synthesis and Biological Evaluation

A recent synthesis of related indole derivatives demonstrated that modifications to the indole structure could enhance biological activity. The synthesized compounds were subjected to various assays to evaluate their anticancer properties, with several showing significant efficacy against multiple cancer cell lines . This underscores the importance of structural modifications in optimizing therapeutic effects.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (μM)Reference
This compoundAntitumor ActivityHuman colon cancer cells15.72
Indole Derivative AAntimicrobial ActivityStaphylococcus aureus25.00
Indole Derivative BAntitumor ActivityLung cancer cells12.50

Mechanism of Action

The mechanism of action of “2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Biological Activity/Use Solubility
2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid (Target) 319919-14-7 C₁₄H₁₆N₂O₄ 276.29 3-(2-Acetamidoethyl), 5-oxyacetic acid Research chemical, potential neurochemical applications Data limited; likely polar due to acetic acid group
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide - C₂₂H₁₇Cl₂N₂O₅S 508.35 1-(4-Chlorobenzoyl), 5-methoxy, 3-acetamide sulfonamide Anti-inflammatory candidate (synthesized via Procedure B, 39% yield) Not reported
CF₃-Indomethacin (2-(1-(4-Chlorobenzoyl)-5-methoxy-2'-trifluoromethyl-1H-indol-3-yl)ethanoic acid) - C₂₀H₁₆ClF₃NO₄ 434.79 1-(4-Chlorobenzoyl), 5-methoxy, 2'-CF₃ Potent COX inhibitor; enhanced selectivity vs. indomethacin High lipophilicity due to CF₃ group
2-(6-Methyl-1H-indol-3-yl)acetic acid 52531-20-1 C₁₁H₁₁NO₂ 189.21 6-Methyl, 3-acetic acid Biochemical intermediate; used in R&D Slightly soluble in water (1.3 mg/mL)
2-[4-(1H-Indol-5-yl)phenyl]acetic acid 886363-19-5 C₁₆H₁₃NO₂ 251.29 4-Indol-5-yl phenyl, acetic acid Marketed pharmaceutical intermediate; projected growth in production capacity Data limited
2-(5-Methoxy-1H-indol-3-yl)acetic acid 3471-31-6 C₁₁H₁₁NO₃ 205.21 5-Methoxy, 3-acetic acid Serotonin pathway research; high structural similarity (0.98) to target compound Moderate aqueous solubility

Biological Activity

2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid, also known by its CAS number 319919-14-7, is a compound that exhibits potential biological activities, particularly in the realm of anti-tumor properties. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • IUPAC Name : this compound

Research has indicated that compounds with indole structures, such as this compound, can interfere with cellular mechanisms that lead to cancer cell proliferation. These compounds often induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of critical enzymes like thioredoxin reductase (TrxR) .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its anti-tumor effects. Below is a summary of key findings:

Antitumor Activity

  • Cell Line Sensitivity :
    • The compound has shown potent anti-proliferative activity against several tumor cell lines, including:
      • SK-BR-3 (breast cancer)
      • MDA-MB-231 (breast cancer)
      • HCT116 (colon cancer)
      • HepG2 (liver cancer)
    • Notably, cell lines such as HL-60 and HCT116 exhibited high sensitivity to treatment with this compound .
  • Mechanistic Insights :
    • Studies have demonstrated that the compound enhances ROS levels, which subsequently leads to apoptosis by activating pro-apoptotic proteins such as Bax and cleaved-caspase 3 in sensitive cell lines .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against various tumor cell lines:

Cell LineIC50 (µM)Mechanism of Action
SK-BR-312.5Induces apoptosis via ROS generation
MDA-MB-23110.0Inhibits TrxR, activates apoptotic pathway
HCT1168.5ROS-mediated apoptosis
HepG215.0Induces oxidative stress

Case Studies

Several case studies have highlighted the effectiveness of indole-based compounds in treating solid tumors:

  • Study on Colon Carcinoma :
    • A study evaluated the antitumor activity of indole derivatives against colon carcinoma cell lines using the MTT assay over a period of 144 hours. The results indicated significant cytotoxicity attributed to the induction of apoptosis .
  • Lung Cancer Research :
    • Another study focused on lung carcinoma models where indole derivatives were shown to inhibit tumor growth significantly by inducing apoptotic pathways and increasing ROS levels .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid?

Synthetic optimization requires precise control of reaction parameters. For indole derivatives, coupling agents like carbodiimides are critical for forming acetamidoethyl linkages, while temperature (e.g., 0–5°C for acid-sensitive intermediates) and solvent polarity must be tailored to minimize by-products . Yield improvements often involve stepwise purification via column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) . Confirm intermediates using TLC and NMR to ensure reaction progression.

Q. How can researchers safely handle and store this compound in laboratory settings?

Safety protocols align with GHS guidelines for indole-acetic acid derivatives:

  • Storage: Inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis .
  • Handling: Use flame-resistant lab coats, nitrile gloves, and fume hoods to mitigate inhalation risks. Firefighting measures recommend CO₂ extinguishers and self-contained breathing apparatus for emergencies .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FT-IR: Identify functional groups (e.g., acetamido C=O stretch at ~1650 cm⁻¹, indole N–H at ~3400 cm⁻¹) .
  • NMR: ¹H NMR resolves indole protons (δ 6.8–7.5 ppm) and acetic acid methylene (δ 3.8–4.2 ppm). ¹³C NMR confirms acetamido carbonyl (δ ~170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculates electronic properties such as HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For indole derivatives, the acetamidoethyl side chain shows high electron density, favoring interactions with enzymatic active sites (e.g., cytochrome P450). Solvent models (PCM) refine predictions of aqueous solubility and metabolic stability .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

Discrepancies in vibrational spectra (e.g., FT-Raman vs. DFT predictions) arise from anharmonicity or solvent effects. Use scaling factors (0.96–0.98) for DFT frequencies and compare experimental solvent-phase spectra with polarizable continuum models . For NMR, gauge-including atomic orbital (GIAO) calculations improve chemical shift accuracy .

Q. How can bioactivity studies be designed to elucidate its mechanism of action?

  • Target Identification: Molecular docking (AutoDock Vina) screens against receptors like serotonin transporters or kinase domains.
  • In Vitro Assays: Measure IC₅₀ values via fluorescence polarization (enzyme inhibition) or SPR (binding affinity).
  • Metabolic Profiling: LC-MS/MS tracks metabolites in hepatocyte models to assess stability and off-target effects .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Continuous-flow reactors improve scalability by maintaining precise temperature control and reducing side reactions. For multi-step syntheses, intermediates like 2-(1H-indol-3-yl)acetaldehyde require in-line purification (scavenger resins) to avoid batch variability . Process Analytical Technology (PAT) monitors reaction progress via real-time UV/Vis spectroscopy .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature0–5°C (acid-sensitive steps)Minimizes hydrolysis
Coupling AgentDCC/HOBt85–90% amide bond formation
Purification (Eluent)Ethyl acetate/hexane (3:7)Rf = 0.4 (TLC), >95% purity

Q. Table 2. Computational Parameters for DFT Studies

Software/ToolFunctional/Basis SetApplicationReference
Gaussian 16B3LYP/6-311++G(d,p)HOMO-LUMO, vibrational modes
GAMESSPCM (water)Solvent-phase reactivity

Notes

  • Data Reliability: Avoid commercial vendor data (e.g., BenchChem) due to inconsistent purity claims . Prioritize peer-reviewed journals (e.g., J. Mol. Struct.) for spectral and crystallographic data .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing; this compound is not FDA-approved for therapeutic use .

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